molecular formula C11H10BrNO B8373686 2-(6-Bromo-2-quinolinyl)ethanol

2-(6-Bromo-2-quinolinyl)ethanol

Cat. No.: B8373686
M. Wt: 252.11 g/mol
InChI Key: NNQQXOSXGXPWSX-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-quinolinyl)ethanol is a brominated quinoline derivative featuring an ethanol functional group at the 2-position of the quinoline ring. Quinoline-based compounds are widely studied due to their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and catalytic activities .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(6-bromoquinolin-2-yl)ethanol

InChI

InChI=1S/C11H10BrNO/c12-9-2-4-11-8(7-9)1-3-10(13-11)5-6-14/h1-4,7,14H,5-6H2

InChI Key

NNQQXOSXGXPWSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CCO)C=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

2-(6-Fluoroquinolin-2-yl)ethanol (CAS: 1433203-67-8)
  • Structure: Fluorine replaces bromine at the 6-position of quinoline.
  • Key Differences :
    • Electronegativity and Size : Fluorine (smaller, higher electronegativity) vs. bromine (larger, more polarizable). This affects electronic effects (e.g., dipole moments) and steric interactions.
    • Molecular Weight : 191.2 g/mol (fluoro) vs. ~252 g/mol (bromo) .
  • Implications : Bromine’s polarizability may enhance π-stacking or hydrophobic interactions in biological targets, while fluorine’s electronegativity could improve metabolic stability .
1-(6-Bromopyridin-2-yl)ethanol (CAS: 139163-56-7)
  • Structure: Pyridine ring instead of quinoline, with bromine at the 6-position.
  • Key Differences: Aromatic System: Pyridine (6-membered, one nitrogen) vs. quinoline (fused benzene-pyridine system). Molecular Weight: 202.05 g/mol (pyridine derivative) vs. ~252 g/mol (quinoline) .

Functional Group Variations

tert-Butyl (6-bromoquinolin-2-yl)carbamate (CAS: 1312611-18-9)
  • Structure: Carbamate group replaces ethanol at the 2-position.
  • Key Differences: Stability: Carbamates are generally more hydrolytically stable than primary alcohols, which may influence pharmacokinetics . Synthetic Utility: The tert-butyl carbamate group serves as a protective moiety in organic synthesis, contrasting with the ethanol group’s reactivity in oxidation or esterification .
6-Bromo-4-hydroxy-2-phenylquinoline (CAS: 20364-59-4)
  • Structure : Hydroxyl group at the 4-position and phenyl at the 2-position.
  • Key Differences: Acidity: The hydroxyl group introduces acidity (pKa ~8–10), enabling pH-dependent solubility, whereas the ethanol group is neutral . Biological Activity: Hydroxyl groups often participate in hydrogen bonding, which may enhance target binding compared to ethanol’s weaker interactions .

Heterocyclic Analogues

(6-Bromo-1H-indol-2-yl)methanol (CAS: 923197-75-5)
  • Structure: Indole ring replaces quinoline, with methanol at the 2-position.
  • Key Differences: Basicity: Indole (weakly basic due to lone pair delocalization) vs. quinoline (more basic, protonatable nitrogen). This affects solubility and ionic interactions . Bioactivity: Indole derivatives are prevalent in serotonin-like compounds, suggesting divergent pharmacological profiles compared to quinoline-based molecules .
2-(6-Bromonaphthalen-2-yl)oxyethanol (CAS: 165899-54-7)
  • Structure: Naphthalene replaces quinoline, with an ether-linked ethanol.
  • Key Differences: Planarity: Naphthalene’s planar structure vs. quinoline’s fused heterocycle. This may alter stacking interactions in materials science applications . Functional Group Orientation: Ether linkage vs. direct ethanol attachment, influencing rotational freedom and conformational stability .

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